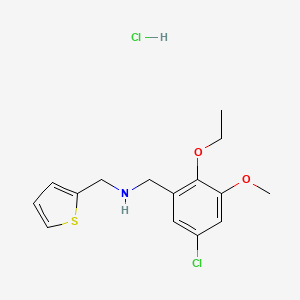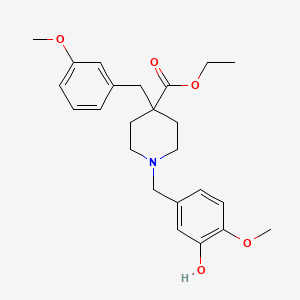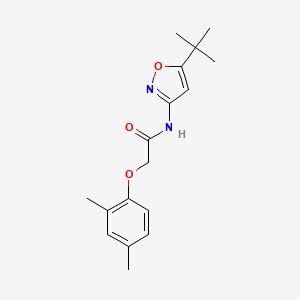
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a critical regulator of innate immunity and interferon signaling pathways, making it an attractive target for drug development. In
Mechanism of Action
TBK1 is a serine/threonine kinase that plays a critical role in the regulation of innate immunity and interferon signaling pathways. Upon activation, TBK1 phosphorylates various downstream targets, including transcription factors such as IRF3 and NF-κB, leading to the production of pro-inflammatory cytokines and interferons. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide inhibits TBK1 activation by binding to its kinase domain and preventing its interaction with upstream activators.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to suppress the production of pro-inflammatory cytokines and interferons in various cell types, including macrophages, dendritic cells, and T cells. It has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been shown to enhance the anti-tumor activity of immune checkpoint inhibitors in preclinical models.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide is its specificity for TBK1, which minimizes off-target effects and reduces the potential for toxicity. However, its potency may vary depending on the cell type and experimental conditions used. In addition, the use of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in animal models may be limited by its pharmacokinetic properties and bioavailability.
Future Directions
There are several potential future directions for the development and application of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide. One direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide in different disease settings. Additionally, the combination of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide with other targeted therapies or immune checkpoint inhibitors may enhance its therapeutic potential. Finally, the elucidation of the downstream targets of TBK1 and the development of specific inhibitors for these targets may provide new opportunities for therapeutic intervention.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, autoimmune disorders, and viral infections. It has been shown to inhibit the activation of TBK1 and downstream signaling pathways, leading to suppression of pro-inflammatory cytokines and interferon production. This makes N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-dimethylphenoxy)acetamide a promising candidate for the treatment of diseases characterized by excessive inflammation and immune activation.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11-6-7-13(12(2)8-11)21-10-16(20)18-15-9-14(22-19-15)17(3,4)5/h6-9H,10H2,1-5H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLISWKLOANPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NOC(=C2)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-dimethylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(4,4,8-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B4735647.png)
![methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B4735660.png)
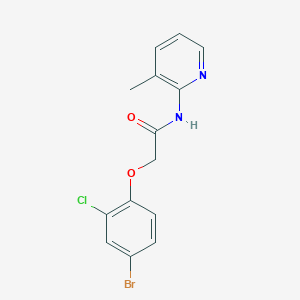

![2-methoxyethyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B4735673.png)
![N-(3-chloro-4-methoxyphenyl)-2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4735680.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(3-nitrophenyl)acetamide](/img/structure/B4735685.png)
![3,5-dimethyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4735687.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4735693.png)
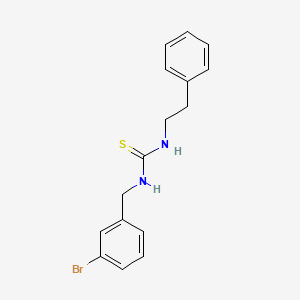
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4735706.png)
